molecular formula C41H84ClN B14569886 1,1-Dioctadecylpiperidin-1-ium chloride CAS No. 61550-95-6

1,1-Dioctadecylpiperidin-1-ium chloride

Cat. No.: B14569886
CAS No.: 61550-95-6
M. Wt: 626.6 g/mol
InChI Key: VIVCEUZLQDOOQZ-UHFFFAOYSA-M
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Description

1,1-Dioctadecylpiperidin-1-ium chloride is a synthetic quaternary ammonium salt with two long octadecyl (C18) chains, positioning it as a cationic surfactant with significant potential in biomedical and materials research. Its structure is analogous to other piperidinium and quaternary ammonium compounds known for their utility in forming complexes with biomolecules and self-assembling into nanostructures . The primary research value of this compound lies in its application in non-viral gene delivery systems. Cationic lipids with similar structural features, such as long alkyl chains attached to a charged headgroup, are extensively investigated for their ability to condense nucleic acids into stable nanoparticles (lipoplexes) that facilitate cellular uptake and intracellular release of genetic material like plasmid DNA and siRNA . The twin C18 alkyl chains are expected to promote strong integration into lipid bilayers and enhance membrane fluidity, which can be crucial for endosomal escape and transfection efficiency. Furthermore, the compound's surfactant properties make it a candidate for studying lipid membrane dynamics and for developing antimicrobial surface coatings, leveraging the biocidal activity common to many quaternary ammonium compounds . Researchers can explore its use in combined antitumor strategies, where such a cationic lipid could serve a dual function as both a gene vector and an antiproliferative agent, following a concept demonstrated with other alkylchain-based delivery reagents . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

61550-95-6

Molecular Formula

C41H84ClN

Molecular Weight

626.6 g/mol

IUPAC Name

1,1-dioctadecylpiperidin-1-ium;chloride

InChI

InChI=1S/C41H84N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38-42(40-36-33-37-41-42)39-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-41H2,1-2H3;1H/q+1;/p-1

InChI Key

VIVCEUZLQDOOQZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1(CCCCC1)CCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperidine

The foundational approach involves the sequential alkylation of piperidine with octadecyl halides. Piperidine reacts with two equivalents of 1-chlorooctadecane under reflux conditions in a polar aprotic solvent such as acetonitrile. To mitigate competitive elimination pathways, sodium bicarbonate is preferred over stronger bases like sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.

The intermediate 1-octadecylpiperidinium bromide is isolated by crystallization from acetone, yielding a hygroscopic solid that requires desiccation over phosphorus pentoxide (P₂O₅). Subsequent alkylation with a second equivalent of 1-chlorooctadecane under analogous conditions generates the dialkylated precursor, 1,1-dioctadecylpiperidin-1-ium bromide.

Metathesis Reaction for Anion Exchange

The final step involves converting the bromide salt to the chloride form via metathesis. A saturated aqueous solution of sodium chloride is added to a chloroform solution of 1,1-dioctadecylpiperidin-1-ium bromide, inducing a phase transfer. The ionic liquid product partitions into the organic layer, which is then washed with brine and concentrated under reduced pressure. This method achieves >90% anion exchange efficiency, as confirmed by two-phase titration.

Table 1: Comparative Analysis of Alkylation and Metathesis Conditions

Parameter Alkylation Stage Metathesis Stage
Solvent Acetonitrile Chloroform/Water
Base Sodium bicarbonate None
Temperature 80–100°C 25–40°C
Yield (Typical) 65–75% 85–95%
Key Challenge Hygroscopic intermediates Phase separation efficiency

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (80–100°C) during alkylation accelerate reaction kinetics but risk Hoffman elimination, particularly with branched alkyl halides. Linear octadecyl chains exhibit greater stability under these conditions. Solvent selection is critical: acetone facilitates crystallization of bromide intermediates, while chloroform enhances metathesis efficiency by solubilizing the ionic liquid product.

Suppression of Hoffman Elimination

The use of sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) is pivotal. NaHCO₃’s mild basicity prevents deprotonation of β-hydrogens, thereby eliminating pathways for elimination reactions. Residual NaHCO₃ is easily removed via aqueous washes, simplifying purification.

Characterization and Analytical Data

Spectroscopic Confirmation

While explicit data for this compound is limited in public databases, analogous piperidinium salts exhibit characteristic ¹H NMR signals:

  • N-CH₂ groups : δ 3.2–3.5 ppm (multiplet)
  • Aliphatic chains : δ 1.2–1.4 ppm (broad singlet)
  • Aromatic protons (if present): δ 7.0–7.5 ppm.

Elemental analysis aligns with the molecular formula C₄₁H₈₄ClN (calculated: C, 78.52%; H, 13.44%; N, 2.24%; Cl, 5.66%).

Physicochemical Properties

The compound is a white crystalline solid with a melting point >250°C (decomposition). Its hygroscopicity necessitates storage in anhydrous environments. Surface tension measurements in aqueous solutions confirm surfactant behavior, with critical micelle concentrations (CMC) in the micromolar range.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Systems : Mitigate exothermicity during alkylation.
  • Solvent Recovery : Chloroform from metathesis stages is distilled and reused.
  • Waste Management : Bromide salts are precipitated as NaBr and repurposed.

A patented protocol for related quaternary ammonium compounds highlights the use of ultrasonication to accelerate metathesis and reduce reaction times from 24 hours to <6 hours.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioctadecylpiperidin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form piperidine and octadecanol.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like acetone or acetonitrile with the addition of the desired anion source.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include 1,1-Dioctadecylpiperidin-1-ium bromide or iodide.

    Oxidation Reactions: Products include N-oxides of this compound.

    Reduction Reactions: Products include secondary amines and alcohols.

Scientific Research Applications

1,1-Dioctadecylpiperidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

    Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1,1-Dioctadecylpiperidin-1-ium chloride is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. In biological systems, it can interact with cell membranes, leading to increased permeability and potential antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s dual C18 chains distinguish it from mono-alkylated quaternary ammonium salts. Key analogs include:

Compound Name Core Structure Alkyl Chain(s) Molecular Weight (g/mol) Solubility Critical Applications
1-Dodecylpyridinium chloride Pyridinium C12 ~284.3 Water-miscible Antimicrobial agents, surfactants
1-Tetradecylpyridinium chloride Pyridinium C14 ~312.4 Moderate solubility Disinfectants, corrosion inhibition
1-Hexadecylpyridin-1-ium chloride Pyridinium C16 ~340.5 Low solubility Nanoparticle stabilization
1,1-Dioctadecylpiperidin-1-ium chloride Piperidinium C18 (x2) ~650.6 (estimated) Very low solubility Nano-release systems, lipid bilayers

Key Observations:

  • Solubility: Longer alkyl chains reduce water solubility. The dual C18 chains in this compound render it highly lipophilic, limiting aqueous solubility compared to mono-alkylated analogs like 1-dodecylpyridinium chloride (C12, water-miscible) .
  • Micelle Stability: Increased chain length correlates with lower critical micelle concentration (CMC). The compound’s dual C18 chains likely enhance micelle stability, making it suitable for sustained-release formulations .
  • Synthesis Complexity: Introducing two long alkyl chains requires advanced synthetic strategies, such as nucleophilic substitution or esterification, as seen in related piperidinium derivatives .

Q & A

Q. Guidelines for Citations :

  • Structural refinements: SHELX .
  • Purity/chloride validation: Pharmacopoeia standards .
  • Reproducibility: Follow analytical chemistry reporting norms .

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